BenchChemオンラインストアへようこそ!

L-Tyrosine, N-glycyl-3-hydroxy-

Solubility Parenteral Nutrition Cell Culture Media

L-Tyrosine, N-glycyl-3-hydroxy- (CAS 37181-61-6), with the IUPAC name (2S)-2-[(2-aminoacetyl)amino]-3-(3,4-dihydroxyphenyl)propanoic acid, is a synthetic dipeptide composed of glycine and 3-hydroxy-L-tyrosine (L-DOPA). It has the molecular formula C₁₁H₁₄N₂O₅ and a molecular weight of 254.24 g/mol.

Molecular Formula C11H14N2O5
Molecular Weight 254.24 g/mol
CAS No. 37181-61-6
Cat. No. B3051940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tyrosine, N-glycyl-3-hydroxy-
CAS37181-61-6
Molecular FormulaC11H14N2O5
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)NC(=O)CN)O)O
InChIInChI=1S/C11H14N2O5/c12-5-10(16)13-7(11(17)18)3-6-1-2-8(14)9(15)4-6/h1-2,4,7,14-15H,3,5,12H2,(H,13,16)(H,17,18)/t7-/m0/s1
InChIKeyDYMYKKHZEWCMFZ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Glycyl-3-hydroxy-L-tyrosine (CAS 37181-61-6) Procurement Guide: Core Identity and Structural Positioning


L-Tyrosine, N-glycyl-3-hydroxy- (CAS 37181-61-6), with the IUPAC name (2S)-2-[(2-aminoacetyl)amino]-3-(3,4-dihydroxyphenyl)propanoic acid, is a synthetic dipeptide composed of glycine and 3-hydroxy-L-tyrosine (L-DOPA) . It has the molecular formula C₁₁H₁₄N₂O₅ and a molecular weight of 254.24 g/mol . This compound belongs to the class of tyrosine-containing dipeptides that are primarily investigated for their markedly enhanced aqueous solubility relative to free L-tyrosine, enabling their use in parenteral nutrition, cell culture media, and as synthetic intermediates where free amino acid delivery is otherwise limited by poor solubility [1].

Why N-Glycyl-3-hydroxy-L-tyrosine Cannot Be Interchanged with Common Tyrosine Dipeptides or Free L-Tyrosine


Although several tyrosine-containing dipeptides (e.g., glycyl-L-tyrosine, alanyl-L-tyrosine) share the general strategy of enhancing tyrosine solubility, their pharmacokinetic handling, hydrolysis rates, and metabolic fate differ quantitatively and clinically. Direct comparative studies demonstrate that Gly-Tyr and Ala-Tyr exhibit distinct whole-body clearance rates (1,780 vs. 3,169 mL/kg/min in healthy subjects) and that their hydrolysis half-lives diverge significantly in renal failure (Gly-Tyr prolonged to 131.3 min vs. Ala-Tyr unchanged at 14.6 min) [1]. Furthermore, the additional 3-hydroxy substitution on the aromatic ring of the tyrosine residue in the target compound introduces differential redox and metal-chelating chemistries not present in Gly-Tyr, meaning generic substitution without quantitative justification risks altered bioactivity, solubility profile, and analytical behavior [2].

Quantitative Differentiation Evidence for N-Glycyl-3-hydroxy-L-tyrosine (CAS 37181-61-6)


Aqueous Solubility Enhancement vs. Free L-Tyrosine: Class-Level Dipeptide Advantage

Free L-tyrosine has an aqueous solubility of only approximately 0.45 g/L at 25°C, which severely limits its use in neutral-pH formulations [1]. In contrast, tyrosine-containing dipeptides such as glycyl-L-tyrosine (Gly-Tyr) achieve aqueous solubility of 30.0 g/L [2] to 44.1 g/L [3], representing a 66- to 98-fold enhancement. While direct solubility data for N-glycyl-3-hydroxy-L-tyrosine have not been published, the additional 3-hydroxyl group and dipeptide backbone are expected to further increase hydrophilicity relative to Gly-Tyr, a class-level inference supported by the solubility behavior of hydroxylated aromatic dipeptides .

Solubility Parenteral Nutrition Cell Culture Media Tyrosine Delivery

Hydrolysis Half-Life in Uremic Plasma: Gly-Tyr vs. Ala-Tyr Differential Stability

In a head-to-head study of tyrosine dipeptide utilization in normal and uremic humans, the hydrolysis half-life (t½) of glycyl-L-tyrosine (Gly-Tyr) in plasma from hemodialysis patients was significantly prolonged to 131.3 ± 12 min, compared to 101.7 ± 4.9 min in healthy controls [1]. Ala-Tyr showed no significant prolongation (12.3 ± 0.9 vs. 14.6 ± 1.9 min). This demonstrates that the N-terminal amino acid identity (Gly vs. Ala) dictates dipeptide stability in disease states. For the target compound N-glycyl-3-hydroxy-L-tyrosine, the glycyl N-terminus is retained, predicting similarly prolonged stability in renal impairment compared to Ala-Tyr-based alternatives, while the 3-OH modification may further modulate peptidase recognition .

Pharmacokinetics Renal Failure Parenteral Nutrition Dipeptide Hydrolysis

Whole-Body Clearance of Gly-Tyr vs. Ala-Tyr and N-Acetyl-Tyrosine in Healthy Subjects

In a controlled human study comparing three parenteral tyrosine sources, whole-body clearance (Cltot) of Gly-Tyr was 1,780 ± 199 mL/kg/min, significantly lower than Ala-Tyr at 3,169 ± 214 mL/kg/min (P < 0.01), but both dipeptides far exceeded the clearance of N-acetyl-tyrosine (Nac-Tyr) at 309 ± 29 mL/kg/min [1]. Critically, in hepatic failure patients, the clearance of Nac-Tyr was further reduced to 236 ± 26 mL/kg/min, while Gly-Tyr and Ala-Tyr clearance remained comparable to healthy controls, confirming that dipeptide-based tyrosine delivery is hepatically independent [1]. The target compound, with its glycyl N-terminus, is expected to mirror the moderate clearance kinetics of Gly-Tyr, offering a predictable PK profile distinct from both the faster Ala-Tyr and the hepatically compromised Nac-Tyr.

Pharmacokinetics Clearance Parenteral Nutrition Tyrosine Bioavailability

3-Hydroxy Substitution Confers Redox-Active Catechol Chemistry Absent in Gly-Tyr and Ala-Tyr

N-Glycyl-3-hydroxy-L-tyrosine contains a catechol (3,4-dihydroxyphenyl) moiety, distinguishing it fundamentally from N-glycyl-L-tyrosine which has a single 4-hydroxy group . This structural feature enables the target compound to participate in redox cycling, metal chelation (e.g., Fe³⁺, Cu²⁺), and quinone formation—chemistry that is absent in mono-hydroxylated tyrosine dipeptides [1]. In comparative analytical contexts, the catechol group also provides a distinct UV absorption profile and electrochemical detection signature, enabling selective quantitation in complex matrices where Gly-Tyr and Ala-Tyr co-elute. This structural differentiation is inherent to the compound's molecular identity, not an empirically compared property.

Redox Chemistry Catechol Metal Chelation L-DOPA Analog Structural Differentiation

Dipeptide-Based Tyrosine Delivery in CHO Cell Culture: Productivity and Metabolic Advantages over Free Amino Acid Supplementation

In CHO cell fed-batch processes, replacing free tyrosine with tyrosine-containing dipeptides (up to 250-fold solubility advantage) enhanced culture viability, increased product titer, reduced lactate and NH₄⁺ accumulation, and improved pH maintenance [1]. Gly-Tyr specifically not only enhances solubility up to 50-fold compared to monomeric tyrosine but also supports one-line feeding systems, enabling seamless integration into primary feed media while maintaining media pH stability [2]. Although the target compound N-glycyl-3-hydroxy-L-tyrosine has not yet been evaluated in published CHO studies, its dual advantage of dipeptide solubility plus catechol antioxidant potential positions it as a candidate for processes requiring simultaneous tyrosine delivery and oxidative stress mitigation.

CHO Cell Culture Monoclonal Antibody Production Fed-Batch Lactate Reduction Dipeptide Supplementation

Best-Fit Application Scenarios for N-Glycyl-3-hydroxy-L-tyrosine Based on Quantitative Evidence


Parenteral Nutrition Formulation for Patients with Hepatic or Renal Impairment

The hepatic independence of Gly-Tyr clearance demonstrated in controlled human studies (Cltot preserved at ~1,780 mL/kg/min even in hepatic failure) makes the glycyl-dipeptide platform the preferred tyrosine delivery vehicle over N-acetyl-tyrosine, which shows severely reduced clearance (236 mL/kg/min) in liver disease [1]. In renal failure, Gly-Tyr's prolonged half-life (131.3 min) relative to Ala-Tyr (14.6 min) provides sustained tyrosine exposure, potentially enabling less frequent dosing [2]. N-glycyl-3-hydroxy-L-tyrosine, combining the proven glycyl pharmacokinetic profile with the added redox activity of the catechol group, may offer dual nutritional and antioxidant benefits in these vulnerable populations.

High-Density CHO Cell Fed-Batch Processes for Monoclonal Antibody Production

In bioprocessing applications where tyrosine is a known limiting nutrient, dipeptide-based delivery overcomes the 0.45 g/L solubility ceiling of free tyrosine, achieving concentrations sufficient for high-density cultures without precipitation [3]. Gly-Tyr dipeptide supplementation has been shown to reduce lactate accumulation, lower ammonium production, and improve pH stability, enabling one-line feeding strategies that simplify manufacturing operations [4]. The 3-hydroxy substitution in the target compound introduces catechol-mediated antioxidant capacity, which may further protect cells from oxidative stress during peak metabolic activity, although this remains to be empirically validated in CHO systems.

Analytical Reference Standard for Catechol-Containing Dipeptide Quantitation

The catechol moiety of N-glycyl-3-hydroxy-L-tyrosine provides a unique electrochemical and UV-Vis detection signature (distinct absorbance arising from the 3,4-dihydroxyphenyl chromophore) that allows selective quantitation in complex biological matrices even in the presence of co-eluting mono-hydroxylated dipeptides such as Gly-Tyr and Ala-Tyr . This makes the compound valuable as a certified reference material for LC-EC (liquid chromatography with electrochemical detection) and LC-MS/MS methods targeting tyrosine-related metabolic pathways, including L-DOPA and dopamine biosynthesis.

Metal-Chelating Dipeptide Scaffold for Coordination Chemistry and Drug Design

Unlike Gly-Tyr or Ala-Tyr, the catechol functionality of N-glycyl-3-hydroxy-L-tyrosine enables stable complexation with transition metals (Fe³⁺, Cu²⁺, Zn²⁺), opening applications in metallodrug design, MRI contrast agent development, and metal-responsive biomaterials [5]. The glycyl N-terminus provides a well-characterized peptidase recognition motif that may permit controlled intracellular release. This dual functionality—metal binding plus predictable enzymatic hydrolysis—is structurally inaccessible with standard tyrosine dipeptides and positions the compound as a unique building block for rational metallopeptide design.

Quote Request

Request a Quote for L-Tyrosine, N-glycyl-3-hydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.